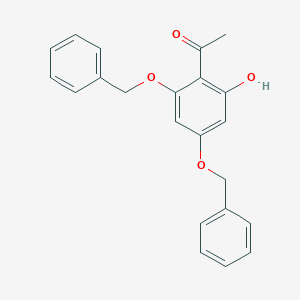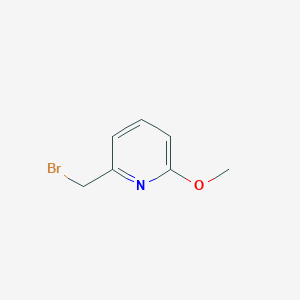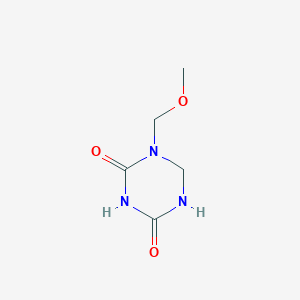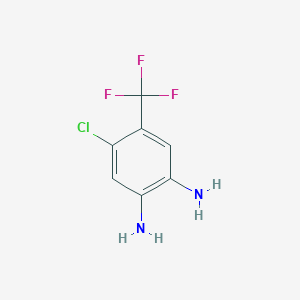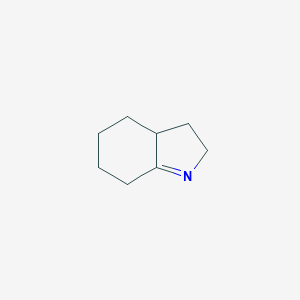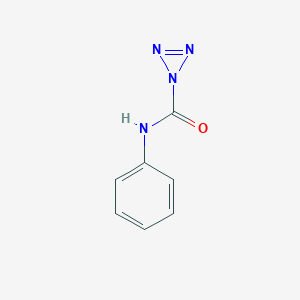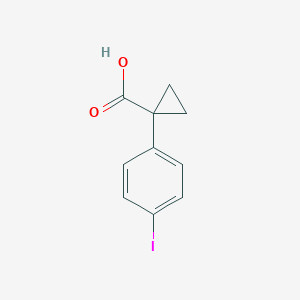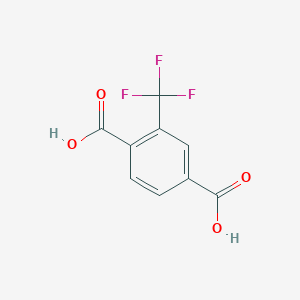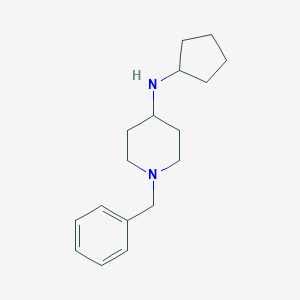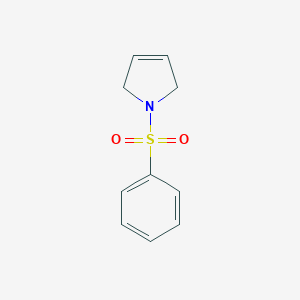![molecular formula C17H16N2O3 B187149 3-[1-(4-甲氧基苯基)-2-硝基乙基]-1H-吲哚 CAS No. 33723-33-0](/img/structure/B187149.png)
3-[1-(4-甲氧基苯基)-2-硝基乙基]-1H-吲哚
描述
3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:抗病毒剂
吲哚衍生物,包括“3-[1-(4-甲氧基苯基)-2-硝基乙基]-1H-吲哚”,已被研究用于其作为抗病毒剂的潜力。 吲哚核是许多合成药物分子中常见的结构,因为它具有高亲和力结合多个受体的能力,这有利于开发新的治疗剂 . 具体来说,吲哚衍生物已显示出对甲型流感和其他病毒的抑制活性,表明它们在抗病毒药物中的潜在用途 .
癌症治疗:细胞毒性剂
吲哚衍生物的结构复杂性允许探索其对癌细胞的细胞毒性。 这些化合物,例如“3-[1-(4-甲氧基苯基)-2-硝基乙基]-1H-吲哚”,的立体化学与其影响细胞活力的能力有关,这在癌症治疗的设计中至关重要 .
农业化学:植物生长调节剂
吲哚-3-乙酸是植物中色氨酸降解产生的衍生物,它就是一个例子,说明吲哚化合物如何作为植物激素发挥作用。 通过扩展,“3-[1-(4-甲氧基苯基)-2-硝基乙基]-1H-吲哚”可以被修饰以开发新的植物生长调节剂,这些调节剂会影响作物中的各种生理过程 .
化妆品行业:紫外线过滤器
吲哚结构以其吸收紫外线的能力而闻名,这就是为什么“3-[1-(4-甲氧基苯基)-2-硝基乙基]-1H-吲哚”等衍生物可以开发成用于防晒产品的有效紫外线过滤器。 这种应用利用了该化合物的光稳定性和广谱紫外线吸收能力 .
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s molecular weight is 29633 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.
生化分析
Biochemical Properties
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves the compound acting as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the specific conditions under which the compound is applied.
Molecular Mechanism
At the molecular level, 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
The stability and effects of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, but its effects can change over time due to degradation or interactions with other molecules . Long-term studies have indicated that the compound can have lasting effects on cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, which is important for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. Understanding these processes is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for its activity and function, as it determines the specific cellular processes that are affected.
属性
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)16(11-19(20)21)15-10-18-17-5-3-2-4-14(15)17/h2-10,16,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOHFWHBDXMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386303 | |
| Record name | 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33723-33-0 | |
| Record name | 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33723-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


